
Erythromycin A 6,9-Imino Ether
描述
Erythromycin A 6,9-Imino Ether is a complex organic compound with a unique bicyclic structure
准备方法
The synthesis of this compound involves multiple steps, including the formation of the bicyclic core and the attachment of various functional groups The synthetic route typically starts with the preparation of the bicyclic core through a series of cyclization reactionsIndustrial production methods often involve optimizing these steps to achieve high yields and purity .
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify its functional groups, leading to the formation of new compounds.
科学研究应用
Synthesis and Pharmaceutical Applications
Erythromycin A 6,9-imino ether serves as a crucial precursor in the synthesis of azithromycin, a widely used antibiotic. The preparation methods for this compound have been extensively studied and optimized to enhance yield and purity.
Preparation Methods
Several patents detail efficient methods for synthesizing this compound:
- Beckmann Rearrangement : This method involves reacting erythromycin oxime with p-toluenesulfonyl chloride in a biphasic solvent system (acetone/water) to yield this compound. This process has shown yields ranging from 75% to 96% depending on the specific conditions used .
- High-Purity Production : Recent advancements have focused on improving the purity of this compound through controlled pH reactions and selective extraction techniques. The final product can achieve purities exceeding 94%, with minimal impurities .
Antibacterial Activity
This compound exhibits significant antibacterial properties, making it a valuable compound in treating bacterial infections.
In Vitro Studies
Recent studies have synthesized various derivatives of this compound, such as O-carbamates of cyclic carbonate forms. These derivatives have been evaluated for their antibacterial efficacy against strains of Streptococcus pneumoniae, both susceptible and resistant to traditional erythromycin treatments. The results indicated that some derivatives possess comparable or enhanced activity against resistant strains compared to standard erythromycin formulations .
Compound | Activity Against Susceptible Strains | Activity Against Resistant Strains |
---|---|---|
This compound | Comparable to erythromycin | Improved activity noted |
O-carbamates of Cyclic Carbonate | Potent activity observed | Enhanced against resistant strains |
Case Study 1: Efficacy Against Resistant Strains
A study involving the synthesis of new derivatives from this compound demonstrated that certain modifications could restore activity against resistant S. pneumoniae strains. The introduction of side chains at the C-4 position significantly improved the antibacterial profile, suggesting potential pathways for developing new antibiotics .
Case Study 2: Industrial Production
The industrial application of this compound has been explored through various production methods aimed at reducing environmental impact while maintaining high yields. Techniques that minimize waste and allow for recycling of solvents have been highlighted as key advancements in the sustainable production of this antibiotic precursor .
作用机制
The compound exerts its effects through interactions with specific molecular targets. It binds to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism of action depends on the specific application and the biological system being studied .
相似化合物的比较
Compared to other similar compounds, this compound stands out due to its unique bicyclic structure and the presence of multiple functional groups. Similar compounds include:
- 7,16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one derivatives
- Methylprednisolone Impurity 32 (Meprednisone) These compounds share some structural similarities but differ in their functional groups and biological activities .
生物活性
Erythromycin A 6,9-imino ether is a derivative of the macrolide antibiotic erythromycin, known for its broad-spectrum antibacterial activity. This compound has been the subject of various studies aimed at evaluating its biological activity, particularly against resistant bacterial strains. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.
This compound is synthesized through a series of chemical reactions involving erythromycin thiocyanate. The synthesis typically involves:
- Reacting erythromycin thiocyanate with hydroxylamine.
- Performing Beckmann rearrangement to generate the imino ether structure.
The resulting compound has a molecular formula of and exhibits a melting point greater than 134ºC .
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant antibacterial activity, particularly against Streptococcus pneumoniae. Key findings include:
- Activity Against Erythromycin-Susceptible Strains:
- Activity Against Erythromycin-Resistant Strains:
- Comparison with Other Antibiotics:
Case Studies
A notable case study involved the evaluation of various derivatives of this compound. These derivatives were tested for their antibacterial properties and showed varying degrees of effectiveness based on modifications at the C-4″ position. The introduction of arylalkyl or alkyl groups significantly enhanced binding affinity to bacterial ribosomes, thereby improving antibacterial activity .
Pharmacokinetics and Clinical Implications
Pharmacokinetic studies indicate that this compound has unique properties compared to traditional macrolides:
- It demonstrates prolonged serum elimination half-life (approximately 41 hours) compared to erythromycin's 2-hour half-life.
- Enhanced tissue penetration and retention were observed, suggesting potential for effective treatment regimens against resistant infections .
Summary of Biological Activity
The biological activity of this compound can be summarized in the following table:
Parameter | This compound | Erythromycin A | Azithromycin |
---|---|---|---|
MIC against S. pneumoniae | 0.03 μg/ml | Higher | Lower |
Activity against resistant strains | Improved (4–32-fold) | Limited | Moderate |
Serum half-life | ~41 hours | ~2 hours | ~68 hours |
Tissue penetration | High | Moderate | High |
属性
IUPAC Name |
(3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-12-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6-ethyl-4,5-dihydroxy-10-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13,15-hexamethyl-7,16-dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H66N2O12/c1-14-25-37(10,44)29(41)22(6)38-32-18(2)16-36(9,51-32)31(50-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(43)48-25)49-26-17-35(8,45-13)30(42)23(7)47-26/h18-31,34,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,34+,35-,36-,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPENQAXMHXRNMD-XBWOTNPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N=C2C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N=C2[C@@H](C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H66N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99290-97-8, 342371-84-0 | |
Record name | (1Z,3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-10-[(2,6-dideoxy-3-C-methyl-3-O-methyl--L-ribo-hexopyranosyl)oxy]-6-ethyl-4,5-dihydroxy-3,5,9,11,13,15-hexamethyl-12-[[3,4,6-trideoxy-3-(dimethylamino)--D-xylo-hexopyranosyl]oxy]- 7,16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.402 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Erythromycine A iminoeter | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERYTHROMYCIN A 6,9-IMINO ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UY9UX4EW8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。